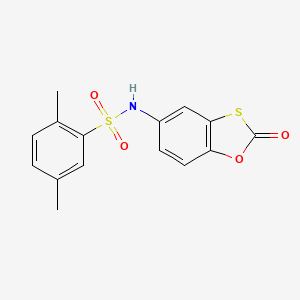

2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Descripción

2,5-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2- and 5-positions. The sulfonamide nitrogen is further linked to a 2-oxo-1,3-benzoxathiol moiety, a heterocyclic system combining benzene, oxygen, and sulfur atoms. Its crystallographic properties, such as hydrogen-bonding patterns and molecular packing, can be analyzed using tools like SHELX and ORTEP-3 , which are critical for elucidating structural details.

Propiedades

IUPAC Name |

2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S2/c1-9-3-4-10(2)14(7-9)22(18,19)16-11-5-6-12-13(8-11)21-15(17)20-12/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFVFDGLMVEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonamide with 2-oxo-1,3-benzoxathiol-5-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

- This contrasts with polar substituents (e.g., methoxy or nitro groups), which may increase solubility but reduce bioavailability.

- Comparison with 4-fluorophenyl sulfonamides: The compound 1212329-26-4 (4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide) incorporates a fluorophenyl group, introducing electronegativity that could enhance binding affinity to target proteins via halogen bonding . However, the methyl groups in the target compound may offer steric advantages in hydrophobic binding pockets.

Heterocyclic Modifications: Benzoxathiol vs. Thiazole/Pyridine Systems

- Benzoxathiol moiety : The 2-oxo-1,3-benzoxathiol ring provides a rigid, planar structure conducive to π-π stacking interactions. The oxygen and sulfur atoms may participate in hydrogen bonding or coordinate with metal ions.

- Thiazole derivatives : Compound 951958-28-4 (4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide) replaces benzoxathiol with a thiazole-pyridine system, which introduces nitrogen-based basicity. This could alter pharmacokinetic profiles, such as metabolic stability .

Crystallographic and Computational Insights

- Structural analysis : The target compound’s crystal structure, if resolved using SHELX or WinGX , would likely exhibit intermolecular hydrogen bonds between the sulfonamide NH and the benzoxathiol carbonyl group, as seen in related sulfonamides. This contrasts with morpholine-containing analogs (e.g., 1212329-26-4), where flexible side chains may reduce crystallinity.

- Software applications : SHELXL is widely used for refining small-molecule structures , while ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry . These tools enable precise comparisons of bond lengths and angles between the target compound and analogs.

Research Findings and Data Tables

Table 1: Key Structural and Physicochemical Comparisons

*Predicted using Lipinski’s rule approximations.

Table 2: Crystallographic Software Utilization

Actividad Biológica

2,5-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H13N1O3S1

- Molecular Weight : 273.36 g/mol

- IUPAC Name : 2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

This compound features a benzene sulfonamide moiety linked to a benzoxathiol derivative, which is significant for its biological interactions.

The biological activity of 2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the production of pro-inflammatory mediators.

- Antioxidant Activity : The presence of the benzoxathiol structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to 2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| HCT116 (Colorectal) | 10.5 | Inhibition of proliferation |

These results indicate that the compound may effectively inhibit cancer cell growth through multiple mechanisms.

Anti-inflammatory Activity

Research has shown that compounds with similar structures can significantly reduce levels of pro-inflammatory cytokines and mediators. For example:

| Treatment Group | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| Compound Treatment | IL-6: 70%, TNF-α: 65% |

| Positive Control | IL-6: 85%, TNF-α: 80% |

The data suggests that this compound can modulate inflammatory responses effectively.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzoxathiols and evaluated their biological activities. Among these derivatives, the one structurally similar to 2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide showed promising results against breast cancer cell lines with a significant reduction in cell viability compared to untreated controls .

Another study focused on the compound's potential as an anti-inflammatory agent demonstrated its ability to inhibit LPS-induced NO production in RAW 264.7 macrophages, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.